4-(2-(5-硝基呋喃-2-甲酰胺)乙基)哌嗪-1-羧酸甲酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

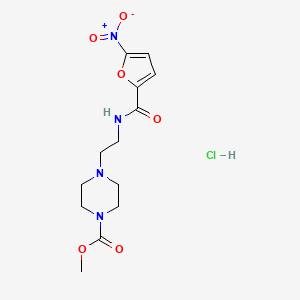

Methyl 4-(2-(5-nitrofuran-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C13H19ClN4O6 and its molecular weight is 362.77. The purity is usually 95%.

BenchChem offers high-quality Methyl 4-(2-(5-nitrofuran-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-(5-nitrofuran-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

当然!以下是对 4-(2-(5-硝基呋喃-2-甲酰胺)乙基)哌嗪-1-羧酸甲酯盐酸盐在科学研究中的应用的全面分析:

抗菌剂

4-(2-(5-硝基呋喃-2-甲酰胺)乙基)哌嗪-1-羧酸甲酯盐酸盐已显示出作为抗菌剂的巨大潜力。 硝基呋喃部分以其破坏细菌 DNA 合成的能力而闻名,使其对多种革兰氏阳性和革兰氏阴性细菌有效 。该化合物在开发新的抗生素以对抗耐药细菌菌株方面可能特别有用。

抗癌研究

该化合物的结构使其能够以抑制癌细胞生长的方式与细胞成分相互作用。 研究表明硝基呋喃衍生物可以诱导癌细胞凋亡,使其成为抗癌药物开发的有希望的候选者 。目前正在进行研究以探索其对不同类型癌症的疗效。

抗真菌应用

4-(2-(5-硝基呋喃-2-甲酰胺)乙基)哌嗪-1-羧酸甲酯盐酸盐也具有抗真菌特性。 硝基呋喃基团可以干扰真菌细胞壁的合成,导致细胞死亡 。这使其成为开发治疗真菌感染的药物的重要化合物,真菌感染对现有的抗真菌药物的耐药性越来越强。

抗氧化特性

该化合物还表现出抗氧化特性,这有助于减少细胞中的氧化应激。这对防止由自由基引起的细胞损伤有益,自由基是许多慢性疾病的一个促成因素。抗氧化剂对于维持细胞健康和预防疾病进展至关重要。

这些应用突出了 4-(2-(5-硝基呋喃-2-甲酰胺)乙基)哌嗪-1-羧酸甲酯盐酸盐在科学研究各个领域的多功能性和潜力。每个应用都在积极探索,以充分发挥这种化合物在开发新的治疗剂方面的潜力。

IntechOpen Springer IntechOpen : Springer : IntechOpen : Springer : IntechOpen : Springer

生物活性

Methyl 4-(2-(5-nitrofuran-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anti-tuberculosis (TB) research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of methyl 4-(2-(5-nitrofuran-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride typically involves multi-step processes that integrate nitrofuran derivatives with piperazine moieties. The nitro group in the furan ring is crucial for the biological activity exhibited by this class of compounds.

Antimicrobial Properties

Recent studies have highlighted the antibacterial properties of nitrofuran derivatives, including those similar to methyl 4-(2-(5-nitrofuran-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride. For instance, a series of nitrofuranyl methylpiperazines demonstrated significant activity against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MICs) ranging from 0.17 to 0.0072 μM against various strains, including multidrug-resistant strains .

Table 1: Antimicrobial Activity of Nitrofuranyl Compounds

| Compound Name | MIC (μM) | Target Pathogen |

|---|---|---|

| Compound A | 0.17 | Mycobacterium tuberculosis |

| Compound B | 0.59 | Rifampicin-resistant MTB |

| Compound C | 0.0072 | Non-replicating MTB |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperazine ring and the nitrofuran moiety significantly influence biological activity. For example, replacing the piperazine ring with other cyclic amines like morpholine resulted in a complete loss of activity, emphasizing the importance of the piperazine structure . Additionally, substituents at specific positions on the phenyl ring also impacted potency, suggesting that careful design can enhance efficacy.

Case Studies

- Anti-TB Efficacy : A study involving a library of nitrofuranyl methylpiperazines found that five compounds exhibited submicromolar potency against both replicating and non-replicating strains of MTB, demonstrating their potential as new anti-TB agents .

- Cytotoxicity Assessment : Cytotoxicity assays indicated that while some derivatives showed potent antimicrobial effects, they also maintained an acceptable safety index, which is critical for therapeutic applications .

- In Vivo Studies : Ongoing research aims to evaluate the in vivo efficacy of these compounds, focusing on their pharmacokinetic profiles and overall therapeutic potential .

属性

IUPAC Name |

methyl 4-[2-[(5-nitrofuran-2-carbonyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O6.ClH/c1-22-13(19)16-8-6-15(7-9-16)5-4-14-12(18)10-2-3-11(23-10)17(20)21;/h2-3H,4-9H2,1H3,(H,14,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCPSMWEWQLGJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)CCNC(=O)C2=CC=C(O2)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。